- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)
93204-36-5 structure
Product Name:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
N.o CAS:93204-36-5
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
Update Time:2024-10-26
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- Chave InChI: CINAUOAOVQPWIB-SNVBAGLBSA-N
- SMILES: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Propriedades Computadas
- Massa Exacta: 253.09500
- Massa monoisotópica: 253.09502258g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 8
- Complexidade: 276
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 0.7
- Superfície polar topológica: 84.9Ų
Propriedades Experimentais
- Cor/Forma: 金黄色液体
- Densidade: 1.2499 (rough estimate)
- Ponto de Fusão: 41-43 °C (lit.)
- Ponto de ebulição: 170 °C/0.01 mmHg(lit.)
- Ponto de Flash: 华氏:235.4 °F
摄氏:113 °C - Índice de Refracção: 1.5200 (estimate)
- PSA: 88.35000
- LogP: 0.65110
- Actividade Óptica: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Condição de armazenamento:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 | |
| Alichem | A019140523-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$462.24 | 2023-08-31 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225970-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | ≥95% | 25g |
¥412.00 | 2025-04-11 | |
| TRC | M345685-10mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z916236-25g |
Z-D-SER-OME |
93204-36-5 | 95% | 25g |
¥519.30 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z916236-100g |
Z-D-SER-OME |
93204-36-5 | 95% | 100g |
¥1,350.00 | 2022-08-31 | |
| abcr | AB312617-5 g |
N-Z-D-Serine methyl ester, 95%; . |
93204-36-5 | 95% | 5g |
€84.80 | 2022-06-11 | |
| abcr | AB312617-25 g |
N-Z-D-Serine methyl ester, 95%; . |
93204-36-5 | 95% | 25g |
€140.30 | 2022-06-11 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Referência
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Referência
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions, Canadian Journal of Chemistry, 2009, 87(2), 393-396
Método de produção 4
Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referência
- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols, European Journal of Organic Chemistry, 2001, (16), 3067-3074
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Referência
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Método de produção 6
Condições de reacção
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Referência
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referência
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Referência
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Referência
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812
Método de produção 10
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Referência
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Referência
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115
Método de produção 12
Condições de reacção
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol, Synlett, 2005, (10), 1527-1530
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Referência
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection, Macromolecular Rapid Communications, 2019, 40(10),
Método de produção 14
Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Referência
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids, Organic Letters, 2001, 3(21), 3273-3275
Método de produção 16
Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Referência
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Método de produção 17
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
Referência
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides, Tetrahedron, 2015, 71(14), 2089-2094
Método de produção 18
Condições de reacção
Referência
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Método de produção 19
Condições de reacção
Referência
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators, Tetrahedron Letters, 2000, 41(45), 8711-8715
Método de produção 20
Condições de reacção
Referência
- Synthesis of tritiated threonine with a high specific activity, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- Z-D-Ser-OH
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- Methyl D-serinate
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
- N-(N-Benzyloxycarbonyloxy)succinimide
- D-Serine
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Número da Ordem:A859849
Estado das existências:in Stock
Quantidade:100g/500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):166.0/594.0
E- mail:sales@amadischem.com
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Pureza:99%/99%
Quantidade:100g/500g
Preço ($):166.0/594.0